molecular formula C4H6Zn B3045688 Divinylzinc CAS No. 1119-22-8

Divinylzinc

Cat. No.: B3045688
CAS No.: 1119-22-8
M. Wt: 119.5 g/mol
InChI Key: QGDIJZMKEQCRBX-UHFFFAOYSA-N
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Description

Divinylzinc is an organozinc compound with the chemical formula ( \text{Zn(C}_2\text{H}_3)_2 ). It is a colorless, mobile liquid that is spontaneously inflammable in air. This compound is of significant interest in organic synthesis due to its reactivity and ability to form various organozinc reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Divinylzinc can be synthesized by reacting zinc with a vinyl compound of a metal more electronegative than zinc, such as divinyl mercury. The reaction can be carried out in the presence or absence of a solvent. The only other reaction product is metallic mercury, which can be readily removed from the reaction vessel .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent decomposition and ensure the purity of the product. The reaction is typically carried out under an inert atmosphere to avoid contact with air, which can cause spontaneous ignition .

Chemical Reactions Analysis

Types of Reactions: Divinylzinc undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires the presence of oxygen or an oxidizing agent.

    Substitution: Typically involves compounds with active hydrogen atoms under mild conditions.

Major Products Formed:

Scientific Research Applications

Divinylzinc is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of divinylzinc involves its ability to donate vinyl groups to other molecules. This is facilitated by the presence of the zinc atom, which stabilizes the vinyl groups and allows for their transfer to other substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

    Divinylcadmium: Similar to divinylzinc but involves cadmium instead of zinc.

    Vinylzinc Halides: These compounds contain a halogen atom in addition to the vinyl group and zinc.

Uniqueness of this compound: this compound is unique due to its high reactivity and ability to form stable complexes with various ligands. This makes it a valuable reagent in organic synthesis and catalysis .

Properties

IUPAC Name

zinc;ethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3.Zn/c2*1-2;/h2*1H,2H2;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDIJZMKEQCRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].C=[CH-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Divinylzinc

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